![molecular formula C24H27N5O2 B11306784 3-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11306784.png)
3-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide, also known by its chemical formula C₁₉H₂₁N₅O₂, is a compound with diverse applications in both research and industry. Let’s explore its properties and uses.
准备方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the coupling of an amine with a suitable acid chloride or anhydride. The specific synthetic route may vary, but it typically includes the following steps:
Acylation: The reaction of an amine (such as piperidine) with an acid chloride or anhydride to form the amide bond.
Methylation: Introduction of the methoxy group (–OCH₃) using appropriate reagents.
Pyrimidine Substitution: Incorporation of the pyrimidine moiety (6-methyl-2-pyrimidinyl) through nucleophilic substitution reactions.
Industrial Production:: While industrial-scale production methods are proprietary, they likely involve efficient and scalable synthetic routes to meet demand.
化学反应分析
3-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various reactions:
Oxidation: Oxidative processes may modify the amine or aromatic rings.
Reduction: Reduction reactions can alter functional groups.
Substitution: Nucleophilic substitutions may occur at the piperidine or pyrimidine positions.
Common reagents include:
Hydrogen peroxide (H₂O₂): for oxidation.
Hydrazine (N₂H₄): for reduction.
Alkyl halides: for substitution.
Major products depend on reaction conditions and substituents.
科学研究应用
3-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide finds applications in:
Medicine: Potential drug candidates due to its structural features.
Biology: Used as a probe to study cellular processes.
Chemistry: As a building block for more complex molecules.
Industry: In the development of pharmaceuticals and agrochemicals.
作用机制
The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.
属性
分子式 |
C24H27N5O2 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
3-methoxy-N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H27N5O2/c1-17-15-22(28-24(25-17)29-13-4-3-5-14-29)26-19-9-11-20(12-10-19)27-23(30)18-7-6-8-21(16-18)31-2/h6-12,15-16H,3-5,13-14H2,1-2H3,(H,27,30)(H,25,26,28) |
InChI 键 |
RUBLLEUJPJSJTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11306702.png)
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11306706.png)
![N-benzyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11306721.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B11306722.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11306723.png)
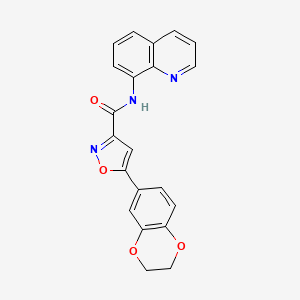
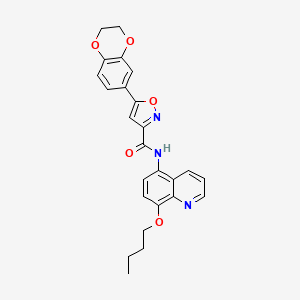
![2-{3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11306745.png)
![N-(2,6-diethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11306753.png)
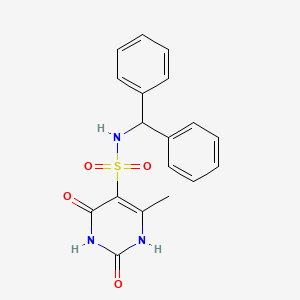
![5-chloro-2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11306770.png)
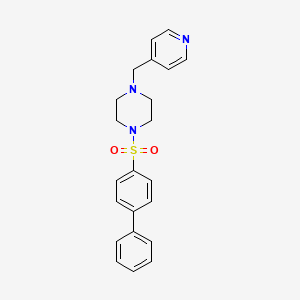
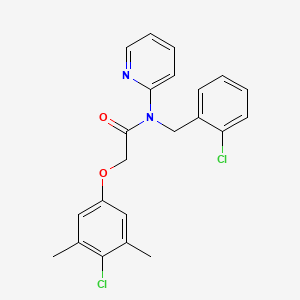
![N-(3,4-dimethylphenyl)-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11306798.png)
